1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a unique combination of cyclopropyl, pyridopyrimidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . The thiophene moiety can be introduced through a nucleophilic substitution reaction, and the cyclopropyl group is often added via a cyclopropanation reaction using diazo compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyridopyrimidine derivatives, and various substituted analogs .
Scientific Research Applications
1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits kinase inhibition properties.
Uniqueness
1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of cyclopropyl, pyridopyrimidine, and thiophene moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential for further chemical modification make it a valuable compound for drug development .
Properties
IUPAC Name |
1-cyclopropyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(11-5-6-11,13-4-2-8-22-13)9-18-15-12-3-1-7-17-14(12)19-10-20-15/h1-4,7-8,10-11,21H,5-6,9H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSUQFZQPVVLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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